molecular formula C27H27Cl2N3O4 B12489305 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B12489305
M. Wt: 528.4 g/mol
InChI Key: LJSKWWDMZFORJP-UHFFFAOYSA-N
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Description

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a benzyl group, and a dichloromethoxyphenyl moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the benzyl group. The final step involves the incorporation of the dichloromethoxyphenyl moiety under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the compound’s structure.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products

Scientific Research Applications

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a ligand for binding to specific proteins or receptors.

    Medicine: The compound is explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate
  • Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate
  • Methyl 4-(4-phenylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate

Uniqueness

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate is unique due to the presence of the benzyl group attached to the piperazine ring. This structural feature can influence the compound’s binding affinity and specificity for certain molecular targets, potentially enhancing its biological activity compared to similar compounds.

Properties

Molecular Formula

C27H27Cl2N3O4

Molecular Weight

528.4 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C27H27Cl2N3O4/c1-35-25-21(28)14-20(15-22(25)29)26(33)30-23-16-19(27(34)36-2)8-9-24(23)32-12-10-31(11-13-32)17-18-6-4-3-5-7-18/h3-9,14-16H,10-13,17H2,1-2H3,(H,30,33)

InChI Key

LJSKWWDMZFORJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4)Cl

Origin of Product

United States

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